molecular formula C26H34N2O5 B3950095 N-benzyl-N-ethyl-1-(4-ethylbenzyl)-4-piperidinecarboxamide oxalate

N-benzyl-N-ethyl-1-(4-ethylbenzyl)-4-piperidinecarboxamide oxalate

Cat. No. B3950095
M. Wt: 454.6 g/mol
InChI Key: HPRJYIOBHVTOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-ethyl-1-(4-ethylbenzyl)-4-piperidinecarboxamide oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BEBPI and is synthesized using a specific method that involves the reaction of several chemicals. In

Mechanism of Action

The mechanism of action of BEBPI involves its interaction with the dopamine D2 receptor. BEBPI binds to the receptor and modulates its activity, leading to changes in the levels of dopamine in the brain. This mechanism of action has been extensively studied and has led to the development of drugs that target the dopamine D2 receptor.
Biochemical and Physiological Effects:
BEBPI has several biochemical and physiological effects, primarily due to its interaction with the dopamine D2 receptor. Studies have shown that BEBPI can increase dopamine levels in the brain, leading to improved cognitive function and mood. Additionally, BEBPI has been shown to have antipsychotic effects, making it a potential treatment for conditions such as schizophrenia.

Advantages and Limitations for Lab Experiments

BEBPI has several advantages for lab experiments, primarily due to its high affinity for the dopamine D2 receptor. This property makes it an ideal tool for studying the receptor's function and developing drugs that target it. However, BEBPI's limitations include its potential toxicity and the need for specialized equipment and techniques to synthesize and purify it.

Future Directions

There are several future directions for the study of BEBPI, including the development of new drugs that target the dopamine D2 receptor. Additionally, researchers are exploring the potential applications of BEBPI in other fields such as neurobiology and medicinal chemistry. Further studies are needed to fully understand the mechanism of action of BEBPI and its potential applications in various fields.
Conclusion:
In conclusion, N-benzyl-N-ethyl-1-(4-ethylbenzyl)-4-piperidinecarboxamide oxalate is a chemical compound that has significant potential in various fields, primarily due to its high affinity for the dopamine D2 receptor. The synthesis of BEBPI involves the reaction of several chemicals, and the resulting product has several biochemical and physiological effects. While BEBPI has several advantages for lab experiments, it also has limitations that need to be considered. Overall, further research is needed to fully understand the potential applications of BEBPI in various fields.

Scientific Research Applications

BEBPI has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. One of the significant applications of BEBPI is in the development of drugs that target the dopamine D2 receptor. Studies have shown that BEBPI has a high affinity for the dopamine D2 receptor and can be used to develop drugs that treat conditions such as schizophrenia and Parkinson's disease.

properties

IUPAC Name

N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O.C2H2O4/c1-3-20-10-12-22(13-11-20)18-25-16-14-23(15-17-25)24(27)26(4-2)19-21-8-6-5-7-9-21;3-1(4)2(5)6/h5-13,23H,3-4,14-19H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRJYIOBHVTOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N(CC)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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